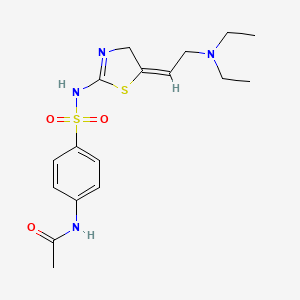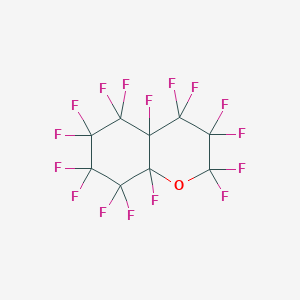![molecular formula C16H18N2O3 B14456717 N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea CAS No. 74109-81-2](/img/structure/B14456717.png)
N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 3-(benzyloxy)aniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(Benzyloxy)phenyl]-N-methoxy-N-methylurea
- N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-ethylurea
- N’-[3-(Benzyloxy)phenyl]-N-ethoxy-N-methylurea
Uniqueness
N’-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methyl groups on the urea moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
74109-81-2 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-(3-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C16H18N2O3/c1-18(20-2)16(19)17-14-9-6-10-15(11-14)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,17,19) |
InChI Key |
WICPCPPEDAKRBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



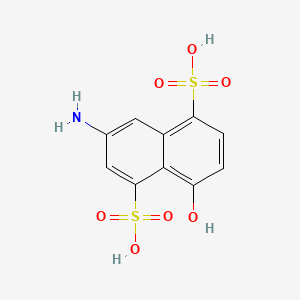

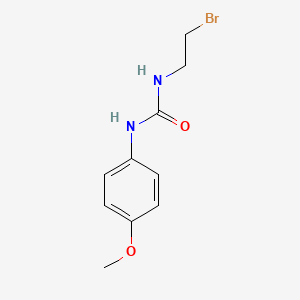
![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)
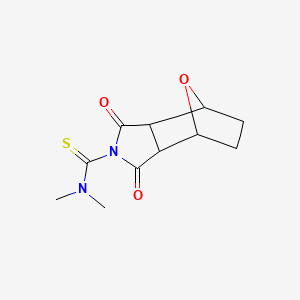
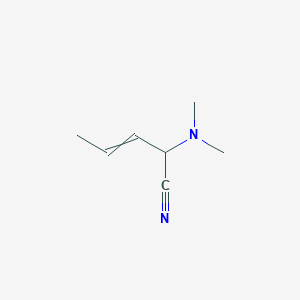



![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
